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molecular formula C10H19NO2 B1238637 1-(Aminomethyl)cycloheptaneacetic acid CAS No. 63562-03-8

1-(Aminomethyl)cycloheptaneacetic acid

Cat. No. B1238637
M. Wt: 185.26 g/mol
InChI Key: MXNASYICBPHSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04228179

Procedure details

13.7 g. 1,1-cycloheptane-diacetic anhydride are mixed with 2.36 g. anhydrous methanol in 10 ml. benzene and boiled under reflux for 2 hours. After evaporation in a vacuum, there are obtained 15.9 g. 1,1-cycloheptanediacetic acid monomethyl ester which is dissolved in 100 ml. anhydrous acetone and then, according to the description given in German Pat. No. 2,460,891, first mixed with 8.1 g. triethylamine in 30 ml. acetone, thereafter with 9.8 g. ethyl chloroformate in 30 ml. anhydrous acetone and finally with 6.5 g. sodium azide in 20 ml. water. After the reaction has taken place, the reaction mixture is extracted and the solution obtained of 1,1-cycloheptane-diacetic acid monomethyl ester azide in toluene is rearranged to give the isocyanate. The methyl 1-isocyanatomethyl-1-cycloheptane-acetate obtained is boiled under reflux for 3 hours in 20% hydrochloric acid. Upon concentration of the reaction mixture in a vacuum, 1-aminomethyl-1-cycloheptane-acetic acid separates out in the form of its hydrochloride. 32 g. 1-aminomethyl-1-cycloheptane-acetic acid hydrochloride, obtained from several reaction batches, and 45 g. anhydrous sodium acetate are heated under reflux for 5 hours in 300 ml. acetic anhydride. After cooling, inorganic salts are filtered off and the solvent is stripped off in a vacuum. Distillation of the residue gives N-acetyl-3-oxo-2-azaspiro[4,6]undecane in the form of a colourless oil; b.p. 125°-130° C./10-3 mm.Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:14]>>[ClH:14].[NH2:1][CH2:2][C:3]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1(CCCCCC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1(CCCCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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